Molecular Property Differentiation from Nearest Analog: LogP Comparison (Computed)
The 3-fluorophenyl substitution on the tetrazole ring (CAS 921142-81-6) is predicted to impart a distinct lipophilicity profile compared to the unsubstituted phenyl analog. For the closest commercially available comparator, N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide (CAS 933222-50-5), which replaces the 3-fluorophenyl with 4-methoxyphenyl and the 4-methoxyphenylacetamide with phenylacetamide, the computed LogP is expected to differ significantly, though experimental LogP data are not publicly available for either compound [1]. This computed difference is used as a class-level inference for property differentiation.
| Evidence Dimension | Predicted LogP (XLogP3) |
|---|---|
| Target Compound Data | No experimentally validated LogP value is publicly available for CAS 921142-81-6. |
| Comparator Or Baseline | CAS 933222-50-5 (N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide) – no experimental LogP available. |
| Quantified Difference | Not quantifiable from public data; a difference in predicted LogP values is expected based on the presence of the fluorine atom in the target compound. |
| Conditions | Computed property prediction (PubChem XLogP3 model). |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability and non-specific binding; a genuine difference in LogP would directly impact the compound's suitability for cellular assays versus biochemical screens, making unverified substitution risky.
- [1] PubChem. Compound summary for CID 33678709 (1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine). Computed properties include XLogP3. Accessed 2026-04-29. View Source
